molecular formula C19H22ClN5O2 B2684814 N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396806-13-5

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2684814
CAS No.: 1396806-13-5
M. Wt: 387.87
InChI Key: XDVIGGOACLRJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is an oxalic acid diamide-based compound of high interest in oncological research, particularly in the investigation of stearoyl-CoA desaturase (SCD) inhibition. SCD is a key enzyme in the biosynthesis of unsaturated fatty acids, a process essential for membrane integrity and cell proliferation in rapidly dividing cancer cells . The oxalamide scaffold is recognized as a prodrug that can be selectively activated by cytochrome P450 enzymes, such as CYP4F11, which is overexpressed in certain cancer cell lines . This targeted activation mechanism offers a potential strategy to enhance the therapeutic index of SCD inhibitors by minimizing systemic exposure and associated side effects, such as skin toxicity observed with conventional inhibitors . The structure of this compound, featuring a 2-chlorobenzyl group and a piperidine moiety substituted with a pyrazine ring, is designed to leverage structure-activity relationship (SAR) insights, which suggest that such substitutions are critical for metabolic stability and potent biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the associated safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-4-2-1-3-15(16)12-24-19(27)18(26)23-11-14-5-9-25(10-6-14)17-13-21-7-8-22-17/h1-4,7-8,13-14H,5-6,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVIGGOACLRJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinyl-substituted piperidine, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the oxalamide linkage through a condensation reaction between the amine and oxalyl chloride under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • N1 Substituents: The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl (e.g., compound 8) or 3-chlorophenyl (e.g., compound 20).
  • N2 Substituents : The pyrazin-2-yl-piperidine group contrasts with thiazolyl-piperidine (compound 8 ) or pyridyl-ethyl (S336). Pyrazine’s electron-deficient aromatic ring could enhance hydrogen bonding or π-π stacking with biological targets compared to thiazole or pyridine .
  • Metabolic Stability : Unlike flavoring oxalamides (e.g., S336), which resist amide hydrolysis in hepatocytes , the target compound’s chlorinated aromatic ring may increase susceptibility to oxidative metabolism, necessitating further toxicological evaluation.

Key Insights:

  • The target compound’s synthesis likely requires optimization of coupling reactions for the pyrazine-piperidine moiety, given the moderate yields (30–55%) observed in structurally complex analogs (e.g., compounds 8 and 20 ) .
  • Stereochemistry: Unlike compound 14 (1:1 stereoisomer mixture) , the target’s piperidin-4-yl group may favor a single stereoisomer, simplifying purification and enhancing reproducibility.

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly referred to as CPOP, is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and research findings, supported by relevant data and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN5O2C_{18}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 373.8 g/mol. The compound features a chlorobenzyl group , a pyrazinyl-substituted piperidine , and an oxalamide linkage , which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC18H20ClN5O2C_{18}H_{20}ClN_{5}O_{2}
Molecular Weight373.8 g/mol
CAS Number1396806-13-5

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Piperidine Derivative : The pyrazinyl-substituted piperidine is synthesized first.
  • Introduction of the Chlorobenzyl Group : The chlorobenzyl moiety is then introduced through nucleophilic substitution.
  • Formation of the Oxalamide Linkage : Finally, a condensation reaction between the amine and oxalyl chloride forms the oxalamide linkage.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, likely due to its structural components which allow interactions with microbial enzymes or receptors involved in metabolic pathways .

Enzyme Inhibition : The oxalamide structure may facilitate binding to specific enzymes, potentially inhibiting their activity and modulating biological pathways. This mechanism is under investigation for its implications in treating diseases .

Therapeutic Potential : The compound's unique structure makes it a candidate for further studies in therapeutic contexts, particularly in relation to anti-tubercular activity and other infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anticonvulsant Activity : Similar oxalamide derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.
  • Anxiolytic Effects : Compounds with structural similarities have been studied for their anxiolytic properties, suggesting that this compound may also exhibit such effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
N1-(phenethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamideContains a phenethyl group; studied for anticonvulsant and anxiolytic properties .
N1-(methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamideExhibits different reactivity due to methoxy group; potential antimicrobial activity.
N1,N2-Di(pyridin-2-yl)oxalamideLacks piperidine component; primarily pyridine-based, affecting solubility and reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(2-chlorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via a two-step coupling reaction:

  • Step 1 : React 2-chlorobenzylamine with ethyl oxalyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
  • Step 2 : Couple the intermediate with (1-(pyrazin-2-yl)piperidin-4-yl)methanamine using DMF as a solvent and HATU as a coupling agent.
  • Optimization : Monitor reaction progress via TLC, and purify intermediates via flash chromatography. Final yields (typically 35–55% for analogous oxalamides) can be improved by controlling temperature (0–25°C) and avoiding moisture .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Answer : Use:

  • LC-MS (APCI+) : Confirm molecular weight (e.g., expected [M+H]+ ~480–520 Da). Discrepancies >0.02 Da suggest impurities or incorrect adducts .
  • 1H NMR (DMSO-d6) : Key signals include aromatic protons (δ 7.3–8.5 ppm for pyrazine/chlorobenzyl), piperidine CH2 (δ 2.8–3.6 ppm), and oxalamide NH (δ 8.3–10.7 ppm). Splitting patterns help identify stereochemistry .
  • HPLC : Aim for >95% purity; broad peaks may indicate unresolved stereoisomers .

Q. What in vitro assays are suitable for initial evaluation of its antiviral activity?

  • Answer : Use HIV-1 pseudovirus entry assays with TZM-bl cells. Measure IC50 values via luciferase reporter gene inhibition. Include controls (e.g., T20 fusion inhibitor) and validate with dose-response curves (0.1–100 μM). Analogous oxalamides show IC50 values of 0.5–10 μM, depending on substituents .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-4-ylmethyl group influence target binding and antiviral efficacy?

  • Answer : Stereoisomers (e.g., axial vs. equatorial substitution) significantly impact activity. For example, single-isomer analogs in (Compound 11) showed 3-fold higher potency than racemic mixtures (Compound 9). Use chiral HPLC or asymmetric synthesis to isolate enantiomers, and compare their IC50 values and binding kinetics (SPR/Biacore) to CD4-gp120 interactions .

Q. How can contradictory bioactivity data between batches be systematically resolved?

  • Methodology :

  • Purity Analysis : Re-run HPLC under gradient conditions (e.g., 10–90% acetonitrile in 20 min) to detect trace impurities (<0.5%) that may inhibit activity .
  • Isomer Ratios : Use chiral columns to quantify enantiomeric excess. A 10% impurity in the inactive isomer can reduce potency by 50% .
  • Structural Confirmation : Perform HRMS to rule out degradation (e.g., hydrolysis of oxalamide to carboxylic acid).

Q. What strategies can improve metabolic stability without compromising antiviral activity?

  • Answer :

  • Modify Pyrazine Ring : Introduce electron-withdrawing groups (e.g., Cl at C5) to reduce CYP450-mediated oxidation.
  • Piperidine Substitution : Replace pyrazine with pyridyl (lower logP) or add methyl groups to shield metabolic hotspots.
  • In Silico Guidance : Use QSAR models to predict metabolic sites (e.g., MetaSite) and prioritize analogs with >2-hour microsomal half-life .

Q. How do structural variations in the oxalamide linker affect solubility and membrane permeability?

  • Answer :

  • Linker Length : Shortening the oxalamide spacer (e.g., from ethyl to methyl) increases logP but reduces aqueous solubility. Balance via LogD7.4 measurements (target 2–3).
  • Polar Groups : Introduce hydroxyls (e.g., 2-hydroxyethyl, as in , Compound 15) to improve solubility. However, excessive polarity (>4 H-bond donors) may limit blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data between pyrazinyl vs. thiazolyl substituents in oxalamide derivatives?

  • Analysis Framework :

  • Binding Mode Studies : Use molecular docking (e.g., AutoDock Vina) to compare interactions with CD4-binding site residues (e.g., Phe43, Asp368). Pyrazine’s N-atoms may form stronger hydrogen bonds than thiazole’s sulfur .
  • Biological Replicates : Repeat assays in primary cells (e.g., PBMCs) to rule out cell-line-specific artifacts (e.g., TZM-bl vs. Jurkat cells).

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Synthesis :

  • Use anhydrous solvents (e.g., DCM stored over molecular sieves).
  • Standardize reaction times (e.g., 12–16 hours for amide coupling).
    • Bioassays :
  • Pre-incubate compound with virus (1 hr, 37°C) to mimic physiological conditions.
  • Include cytotoxicity controls (CC50 via MTT assay) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.